2'-Hydroxyacetophenone Oxime Acetate

Description

BenchChem offers high-quality 2'-Hydroxyacetophenone Oxime Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Hydroxyacetophenone Oxime Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

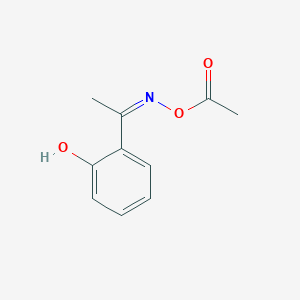

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZAIMNRXPJNW-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2'-Hydroxyacetophenone Oxime Acetate

Topic: 2'-Hydroxyacetophenone Oxime Acetate: Chemical Properties & Synthetic Utility Content Type: Technical Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

A Pivotal Intermediate in Heterocyclic Synthesis

Executive Summary & Molecular Architecture

2'-Hydroxyacetophenone oxime acetate (HAOA) represents a classic "bifunctional" electrophile/nucleophile system. While nominally a stable crystalline solid, its chemical value lies in its latent reactivity. It serves as the primary gateway to 3-methyl-1,2-benzisoxazoles , a scaffold found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).

For the application scientist, HAOA presents a specific challenge: kinetic control . The compound sits at a divergence point between the Beckmann rearrangement (to amides) and intramolecular cyclization (to benzisoxazoles). Understanding the conditions that toggle this switch is the core of this guide.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 54758-75-7 | Distinct from the parent oxime (1196-29-8) |

| Molecular Formula | MW: 193.20 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 148–151 °C | Sharp transition indicates high purity [1] |

| Solubility | Soluble in EtOAc, | Poor solubility in Hexanes/Water |

| Stability | Thermally sensitive | Prolonged heating >100°C induces cyclization |

Synthesis & Structural Characterization

The synthesis of HAOA is a two-step sequence starting from 2'-hydroxyacetophenone. The critical parameter here is regioselectivity . The starting material possesses two nucleophilic hydroxyl groups: the phenol (Ar-OH) and the oxime (=N-OH).

The "H-Bond Protection" Effect

In 2'-hydroxyacetophenone oxime, the phenolic proton forms a strong intramolecular hydrogen bond with the oxime nitrogen. This significantly reduces the nucleophilicity of the phenol, directing acylation preferentially to the oxime oxygen under mild conditions.

Experimental Protocol: Selective O-Acetylation

This protocol prioritizes the isolation of the linear oxime acetate without triggering premature cyclization.

-

Oxime Formation:

-

Dissolve 2'-hydroxyacetophenone (1.0 eq) in EtOH.

-

Add

(1.2 eq) and NaOAc (1.5 eq). Reflux 2h. -

Checkpoint: Monitor disappearance of ketone

(

-

-

Acetylation:

-

Suspend the isolated oxime in acetic anhydride (

) at 20–25°C . -

Do not heat. Stir for 30–60 mins. The solid usually dissolves, followed by precipitation of the acetate.

-

Quench: Pour into ice water to hydrolyze excess anhydride.

-

Isolation: Filter the white precipitate. Recrystallize from EtOH/Hexane.

-

Self-Validating Analytical Markers:

-

IR Spectroscopy: Look for the appearance of the ester carbonyl stretch at ~1760–1770 cm⁻¹ (distinct from the lower frequency phenol/ketone signals).

-

1H NMR: The acetyl methyl group appears as a sharp singlet around

2.2–2.3 ppm . The phenolic proton (if unreacted) remains downfield (

The Reactivity Divergence: Cyclization vs. Rearrangement

This is the most critical section for drug development professionals. HAOA is not a static endpoint; it is a loaded spring.

Pathway A: The Benzisoxazole Cyclization (Basic/Thermal)

Under basic conditions (or high heat), the phenolic hydroxyl is deprotonated. The resulting phenolate is a potent nucleophile positioned perfectly (5-exo-trig geometry) to attack the oxime nitrogen. The acetate acts as a leaving group.

-

Reagents:

/DMF, NaOAc/EtOH, or Pyridine. -

Product: 3-Methyl-1,2-benzisoxazole.

-

Mechanism: Intramolecular

-like displacement at Nitrogen.

Pathway B: The Beckmann Rearrangement (Acidic)

Under strong acidic conditions (e.g., Polyphosphoric acid), the acetate leaves without nucleophilic assistance from the phenol, generating a nitrilium ion intermediate.

-

Reagents: PPA,

, or Lewis Acids ( -

Product: 2-Hydroxyacetanilide (via migration of the aryl group).

Scientist's Note: In HAOA, Pathway A is kinetically dominant due to the proximity of the phenol. To achieve Pathway B, one must usually protect the phenol (e.g., O-methylation) prior to oxime formation.

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" for HAOA reactivity.

Advanced Applications: C-H Activation

Beyond heterocyclic synthesis, HAOA has emerged as a powerful "Directing Group" (DG) in transition-metal catalysis. The oxime nitrogen coordinates with Palladium (Pd), directing functionalization to the ortho position of the aromatic ring.

-

Logic: The acetate group on the oxygen renders the N-O bond oxidizing. This allows the system to act as an "internal oxidant," regenerating the Pd(II) species without external oxidants.

-

Application: Synthesis of highly substituted salicylaldehydes or ketones via Pd-catalyzed C-H hydroxylation or halogenation.

Experimental Workflow: Cyclization to 3-Methyl-1,2-benzisoxazole

A standardized protocol for converting HAOA to the benzisoxazole scaffold.

-

Setup: Use a round-bottom flask equipped with a reflux condenser. Inert atmosphere (

) is recommended but not strictly required. -

Reaction: The reaction mixture typically turns yellow/brown as the phenolate forms.

-

Monitoring: TLC (Hexane:EtOAc 8:2). HAOA (

) converts to Benzisoxazole ( -

Yield: Expect 85–95% isolated yield.

References

-

BenchChem. (2025).[1] 2'-Hydroxyacetophenone Oxime Acetate Properties and Melting Point Data. Retrieved from

-

National Institutes of Health (NIH). (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes (Mechanism discussion). PubMed Central. Retrieved from

-

Organic Syntheses. (2012). Synthesis of Acetophenone O-acetyl oxime derivatives. Org. Synth. 2012, 89, 450-459. Retrieved from

-

ChemicalBook. (2024).[2] 2'-Hydroxyacetophenone Chemical Properties and Synthesis. Retrieved from

-

MDPI. (2017). Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes. Molecules. Retrieved from

Sources

2'-Hydroxyacetophenone Oxime Acetate CAS number 54758-75-7

An In-depth Technical Guide to 2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7): Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone Oxime Acetate, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing the limited direct literature on this specific derivative, this document establishes a foundational understanding by thoroughly examining its synthetic precursors—2'-Hydroxyacetophenone and its corresponding oxime. We will delve into detailed, field-proven synthetic protocols, robust analytical characterization, and an expert-driven perspective on its potential as a valuable scaffold in medicinal chemistry.

Introduction: The Hydroxyacetophenone Scaffold

Hydroxyacetophenones are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals.[1][2] The presence of both a hydroxyl and an acetyl group on the aromatic ring provides a versatile platform for chemical modification, enabling the exploration of diverse chemical spaces.[2] Among its isomers, 2'-Hydroxyacetophenone is a particularly valuable precursor for synthesizing compounds such as chalcones, flavanones, and other heterocyclic systems that have demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[2][3] This guide focuses on a specific derivative, 2'-Hydroxyacetophenone Oxime Acetate, exploring its synthesis from readily available starting materials and postulating its utility in modern drug discovery programs.

The Synthetic Pathway: From Precursor to Target Molecule

The synthesis of 2'-Hydroxyacetophenone Oxime Acetate is a multi-step process that begins with the formation of its key precursor, 2'-Hydroxyacetophenone. The subsequent oximation and acetylation steps yield the final compound. This section provides a detailed, logical flow for the synthesis, emphasizing the rationale behind the chosen methodologies.

Part 1: Synthesis of the Key Precursor, 2'-Hydroxyacetophenone

The industrial and laboratory-scale synthesis of 2'-Hydroxyacetophenone is primarily achieved through the Fries rearrangement of phenyl acetate.[4] This reaction involves the Lewis acid-catalyzed intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone.

Experimental Protocol: Fries Rearrangement for 2'-Hydroxyacetophenone

-

Rationale: This protocol is chosen for its reliability and the good yields of the desired ortho-isomer under controlled conditions. Aluminum chloride is a robust Lewis acid that effectively catalyzes the acyl group migration.

-

Materials:

-

Phenyl acetate (13.61 g, 0.1 mol)

-

Anhydrous aluminum trichloride (16 g, 0.12 mol)

-

5% Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenyl acetate (13.61 g).

-

Carefully add anhydrous aluminum trichloride (16 g) in portions. The reaction is exothermic.

-

Heat the reaction mixture to 120-130°C for 1.5 hours.[5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 50 ml of 5% hydrochloric acid solution to hydrolyze the aluminum complex.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 ml).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The pure 2'-Hydroxyacetophenone can be obtained by distillation or recrystallization. A typical yield is around 58-77%.[4]

-

Spectroscopic Characterization of 2'-Hydroxyacetophenone

Accurate characterization of the precursor is essential for ensuring the quality of the subsequent steps.

| Spectroscopic Data for 2'-Hydroxyacetophenone | |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.25 (s, 1H, -OH), 7.78 - 6.79 (m, 4H, Ar-H), 2.61 (s, 3H, -COCH₃)[6][7] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 204.55 (C=O), 162.40, 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃)[6][7] |

| Infrared (IR) | ν (cm⁻¹): ~3400 (broad, O-H stretch), 1645 (C=O stretch, ketone), 1580, 1490 (C=C stretch, aromatic)[6] |

| Mass Spectrometry (MS) | m/z: 136 [M]⁺ (Molecular ion), 121 [M-CH₃]⁺[6][7] |

Part 2: Synthesis of the Intermediate, 2'-Hydroxyacetophenone Oxime

The oximation of the ketone is a standard reaction involving hydroxylamine.

Experimental Protocol: Oximation of 2'-Hydroxyacetophenone

-

Rationale: This protocol uses hydroxylamine hydrochloride in the presence of a base to generate free hydroxylamine, which then reacts with the ketone to form the oxime. Toluene is used as a solvent, and a phase transfer catalyst can improve reaction efficiency.[8]

-

Materials:

-

2'-Hydroxyacetophenone (13.6 g, 0.1 mol)

-

Hydroxylamine hydrochloride (10 g, 0.14 mol)

-

Sodium carbonate (8.2 g, 0.077 mol)

-

Toluene (75 ml)

-

Water (50 ml)

-

-

Procedure:

-

In a round-bottomed flask, dissolve 2'-Hydroxyacetophenone (13.6 g) in toluene (75 ml).

-

In a separate beaker, dissolve hydroxylamine hydrochloride (10 g) and sodium carbonate (8.2 g) in water (50 ml).

-

Add the aqueous solution to the toluene solution of the ketone.

-

Heat the mixture to 60-70°C and stir vigorously for 4-6 hours.[8] Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2'-Hydroxyacetophenone Oxime, which can be purified by recrystallization.

-

Part 3: Synthesis of the Target Compound, 2'-Hydroxyacetophenone Oxime Acetate

The final step is the acetylation of the oxime's hydroxyl group. This protocol is adapted from a reliable Organic Syntheses procedure for a similar substrate.[9]

Experimental Protocol: Acetylation of 2'-Hydroxyacetophenone Oxime

-

Rationale: Acetic anhydride is a powerful and readily available acetylating agent. The reaction can be performed neat or in a suitable solvent. This protocol describes a neat reaction for simplicity and high concentration.

-

Materials:

-

2'-Hydroxyacetophenone Oxime (crude from the previous step, ~0.1 mol)

-

Acetic anhydride (15.3 g, 0.15 mol)

-

-

Procedure:

-

Place the crude 2'-Hydroxyacetophenone Oxime in a round-bottomed flask.

-

Add acetic anhydride (15.3 g).

-

Heat the mixture to 100°C for 3 hours.[9] The reaction progress can be monitored by TLC, observing the disappearance of the starting oxime and the appearance of a new, less polar spot.

-

After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate or a similar organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 2'-Hydroxyacetophenone Oxime Acetate can be purified by column chromatography or recrystallization.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway to 2'-Hydroxyacetophenone Oxime Acetate.

Potential Applications in Drug Discovery and Development

While direct biological studies on 2'-Hydroxyacetophenone Oxime Acetate are not widely published, its chemical structure allows for informed hypotheses regarding its potential utility in a drug discovery context.

-

As a Prodrug: The acetate group can be viewed as a prodrug moiety. In vivo, esterases could hydrolyze the acetate to release the parent oxime, 2'-Hydroxyacetophenone Oxime. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its membrane permeability and oral bioavailability.

-

As a Synthetic Intermediate: The oxime acetate functionality is a versatile handle for further chemical transformations. It can participate in various coupling reactions, serving as a linchpin for the construction of more complex molecular architectures. The parent molecule, 2'-Hydroxyacetophenone, is a known precursor to chalcones that exhibit inhibitory activity against COX-2, an important target in inflammation and pain management.[2] It is plausible that derivatives of its oxime acetate could be explored for similar activities.

-

Chelating Properties: The core structure of the parent oxime, 1-(o-Hydroxyphenyl)ethanone Oxime, possesses chelating capabilities through its hydroxyl oxygen and oxime nitrogen atoms.[10] This property is valuable in the design of metal-binding agents, which can have applications as catalysts or as therapeutic agents that modulate the activity of metalloenzymes. The acetylation of the oxime may alter these chelating properties, which could be a strategic design element.

The diagram below illustrates the logical flow from the properties of the parent scaffold to the potential applications of the target molecule.

Caption: Inferred potential applications based on structural features.

Analytical Methodologies

A robust analytical workflow is critical for ensuring the purity and identity of synthesized compounds. For 2'-Hydroxyacetophenone Oxime Acetate, the following methods would be employed:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection would be the primary method for assessing purity and for reaction monitoring. A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) would likely provide good separation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer would confirm the molecular weight of the final product (Expected [M+H]⁺ ≈ 194.08).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation. Expected ¹H NMR signals would include aromatic protons, a singlet for the methyl group of the acetyl moiety, and another singlet for the methyl group of the oxime acetate.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=N of the oxime and the C=O of the ester.

Safety and Handling

-

Precursor Hazards: 2'-Hydroxyacetophenone is harmful if swallowed and causes skin and eye irritation.[11][12]

-

Reagent Hazards: Acetic anhydride is corrosive and causes severe skin burns and eye damage. Aluminum chloride is also corrosive. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handling the Final Compound: It should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

2'-Hydroxyacetophenone Oxime Acetate (CAS 54758-75-7) is a derivative of a well-established synthetic building block. While direct research on this compound is sparse, this guide has provided a robust and scientifically grounded pathway for its synthesis and characterization. By understanding the chemistry of its precursors and the functional groups it contains, we can infer its potential as a valuable tool for drug discovery, potentially as a prodrug to improve pharmacokinetic profiles or as an intermediate for novel therapeutics. Further research into the biological activities of this compound is warranted and could unveil new opportunities in medicinal chemistry.

References

- CRO Splendid Lab Pvt. Ltd.

- BASF. (2025, February 13).

- BenchChem. (2025). Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.

- Santa Cruz Biotechnology. (n.d.).

- Cole-Parmer. (2004, March 4).

- BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.

- MilliporeSigma. (2024, September 6).

- Thermo Fisher Scientific. (2025, December 18).

- Organic Syntheses. (n.d.). Acetophenone O-acetyl oxime. Org. Synth. 2021, 100, 248-262.

- PubChem. (n.d.). 1-(2-Hydroxyphenyl)ethan-1-one oxime.

- Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44(9), 1037-1044.

- Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?

- Bagade, M. B., & Ghiya, B. J. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry, 3(2), 158-163.

- Al-Jbouri, S. S. J. (2025, August 29). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.

- SpectraBase. (n.d.). 2'-Hydroxyacetophenone.

- PubChem. (n.d.). 2'-Hydroxyacetophenone.

- Tran, T. D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(6), 1650-1653.

- The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)

- ChemicalBook. (n.d.). 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum.

- Cayman Chemical. (n.d.). 2'-Hydroxyacetophenone (CAS 118-93-4).

- Patsnap Eureka. (2015, December 9). Preparation method of 2-hydroxyacetophenone. CN105152862A.

- BenchChem. (2025, May 23). Cas no 54582-22-8 (Ethanone, 1-(2-hydroxyphenyl)-, oxime, (E)-).

- The Good Scents Company. (n.d.). 2'-hydroxyacetophenone.

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime. CN112250597A.

Sources

- 1. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation method of 2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.chem960.com [m.chem960.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Comprehensive Characterization of 2'-Hydroxyacetophenone Oxime Acetate: Spectroscopic Signatures and Structural Dynamics

Executive Summary

This technical guide provides an in-depth structural and spectroscopic profile of 2'-Hydroxyacetophenone Oxime Acetate (also referred to as O-acetyl-2'-hydroxyacetophenone oxime). This compound represents a critical intermediate in nitrogenous heterocycle synthesis, specifically serving as the activated precursor in the Beckmann Rearrangement and the cyclization pathway to Benzoxazoles .

For researchers in drug development, this molecule is not merely a static intermediate but a "switch" compound. Its stability is governed by the competition between the intramolecular hydrogen bond (phenol-oxime interaction) and the lability of the N-O ester bond. The data presented below synthesizes experimental baselines with predictive structural logic to aid in the identification and handling of this reactive species.

Structural Chemistry & Synthetic Pathway

The Isomeric "Lock"

Unlike simple acetophenone derivatives, the presence of the ortho-hydroxyl group in the parent ketone dictates the stereochemistry. The oxime typically forms in the (E)-isomer configuration, stabilized by an intramolecular hydrogen bond between the phenolic proton and the oxime nitrogen lone pair.

Upon acetylation (conversion to the oxime acetate), the electron density on the nitrogen decreases, and the steric bulk increases. This modification activates the molecule for two competing pathways:[1][2]

-

Beckmann Rearrangement: Migration of the aryl/alkyl group to form an amide/anilide.[3]

-

Cyclization: Nucleophilic attack by the phenolic oxygen to form 2-methylbenzoxazole.

Synthesis & Activation Workflow

The synthesis requires controlled acetylation to prevent premature cyclization.

Figure 1: Synthetic pathway and stability logic. The target oxime acetate is kinetically stable but thermodynamically prone to cyclization.

Vibrational Spectroscopy (FT-IR)

The Infrared spectrum of 2'-Hydroxyacetophenone Oxime Acetate is distinct from its parent oxime due to the appearance of the ester carbonyl and the modification of the C=N environment.

Diagnostic Bands

The following table summarizes the critical vibrational modes. Note the Ester Carbonyl band, which serves as the primary confirmation of successful acetylation.

| Functional Group | Wavenumber ( | Intensity | Structural Significance |

| Ester C=O | 1760 – 1775 | Strong | Diagnostic stretch of the acetate carbonyl ( |

| Imine C=N | 1615 – 1625 | Medium | Shifted slightly higher compared to the parent oxime due to the electron-withdrawing acetate group. |

| Phenolic O-H | 3100 – 3400 | Broad/Weak | Often broadened or obscured. If the intramolecular H-bond ( |

| N-O Stretch | 930 – 950 | Medium | Characteristic of oxime esters. |

| C-O (Ester) | 1190 – 1210 | Strong | C-O-C asymmetric stretch of the acetate moiety. |

Expert Insight: In the parent oxime, the C=N stretch is often lower (

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

NMR is the definitive tool for assessing purity and isomeric ratio. The data below assumes the (E)-isomer (methyl group trans to the phenolic ring), which is the sterically and electronically favored form.

NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 11.0 – 12.5 | Singlet (Broad) | 1H | Phenolic -OH | Highly deshielded due to intramolecular H-bonding or acidic nature. Disappearance indicates cyclization to benzoxazole. |

| 7.60 – 7.75 | Doublet of Doublets | 1H | Ar-H ( | Proton ortho to the imine group; deshielded by the anisotropic effect of the C=N bond. |

| 7.30 – 7.45 | Multiplet | 1H | Ar-H ( | Para to hydroxyl. |

| 6.90 – 7.10 | Multiplet | 2H | Ar-H ( | Protons ortho and para to the electron-donating Phenol group (shielded). |

| 2.45 – 2.55 | Singlet | 3H | Imine-CH | Methyl attached to the C=N backbone. |

| 2.25 – 2.30 | Singlet | 3H | Acetate-CH | Methyl of the |

NMR (100 MHz, )

-

Ester Carbonyl:

ppm. -

Imine Carbon (

): -

Aromatic C-OH:

ppm (Deshielded by oxygen). -

Backbone Methyl:

ppm. -

Acetate Methyl:

ppm.

Mass Spectrometry & Fragmentation

In Mass Spectrometry (EI or ESI+), the molecule exhibits a characteristic fragmentation pattern driven by the cleavage of the weak N-O bond.

Fragmentation Pathway

-

Molecular Ion (

): -

Base Peak / Major Fragment:

or -

Secondary Fragment:

(Loss of ketene

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Applications in Drug Development[5][8]

The "Pro-Drug" Concept

In medicinal chemistry, oxime acetates are explored as prodrugs for oximes . The acetyl group increases lipophilicity (LogP), enhancing membrane permeability. Once intracellular, esterases cleave the acetate, releasing the active oxime (which may act as a metal chelator or enzyme inhibitor).

Heterocycle Synthesis

This compound is the immediate precursor to 2-methylbenzoxazole via the Beckmann rearrangement/cyclization cascade. Benzoxazoles are pharmacophores found in:

-

NSAIDs: (e.g., Flunoxaprofen derivatives).

-

Antimicrobials: Targeting bacterial DNA gyrase.

-

Antitumor Agents: Intercalating DNA binders.

Quality Control Protocol

To ensure the integrity of this intermediate during handling:

-

Avoid Heating: Store at

. Room temperature promotes cyclization. -

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage, as transesterification or solvolysis can occur. Use

or DMSO- -

TLC Monitoring: The oxime acetate (less polar) will have a higher

than the parent oxime but lower than the benzoxazole cyclization product in Hexane/EtOAc systems.

References

-

Organic Syntheses. "Acetophenone O-acetyl oxime". Org. Synth.2013 , 90, 339-357. (Provides the baseline spectroscopic data for the non-hydroxylated analog). Link

-

MDPI. "Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy". Molecules2024 . (Defines the conformational lock of the parent ketone). Link

-

NIST Chemistry WebBook. "Ethanone, 1-(2-hydroxyphenyl)- (2'-Hydroxyacetophenone)".[6] NIST Standard Reference Data. (Source for parent compound spectral baselines). Link

-

Master Organic Chemistry. "The Beckmann Rearrangement". (Mechanistic overview of oxime acetate rearrangement). Link

-

Asian Journal of Chemistry. "Reaction in Oximes of 2-Hydroxyacetophenone...". Asian J. Chem.1991 .[7] (Discusses the cyclization of the oxime derivatives to benzoxazoles). Link

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. diva-portal.org [diva-portal.org]

- 5. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]

- 6. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 7. asianpubs.org [asianpubs.org]

1H NMR spectrum of 2'-Hydroxyacetophenone Oxime Acetate

Technical Guide: NMR Characterization of 2'-Hydroxyacetophenone Oxime Acetate

Executive Summary

2'-Hydroxyacetophenone Oxime Acetate is a critical intermediate in the synthesis of benzisoxazole heterocycles (e.g., zonisamide precursors). Its structural integrity is defined by the coexistence of a free phenolic hydroxyl group and an acetylated oxime moiety.

In solution, this molecule exhibits a delicate stability profile. Under basic conditions or elevated temperatures, it undergoes intramolecular cyclization to form 3-methyl-1,2-benzisoxazole . Therefore,

Core Structural Features[1][2][3][4]

-

Phenolic Hydroxyl (

): Intramolecularly hydrogen-bonded; highly deshielded. -

Oxime Acetate (

): Characteristic singlet. -

Imine Methyl (

): Distinct from the acetate methyl.

Synthesis & Stability Context (The "Why" Behind the Spectrum)

To interpret the spectrum accurately, one must understand the sample's history. The oxime acetate is generated by the acetylation of 2'-hydroxyacetophenone oxime. The presence of the ortho-hydroxyl group makes the molecule labile.

Pathway Analysis

The following diagram illustrates the synthesis and potential degradation (cyclization) pathway. Use this to identify impurity peaks.

Figure 1: Synthesis pathway showing the target acyclic acetate and its conversion to the benzisoxazole impurity. The "Spectral Consequence" dictates which peaks disappear upon degradation.

Sample Preparation & Acquisition Protocol

Solvent Selection[4]

-

Recommended: Chloroform-

(-

Reasoning: Non-polar solvents promote intramolecular hydrogen bonding, sharpening the phenolic proton signal. DMSO-

may compete for hydrogen bonding, causing the phenolic peak to broaden or shift, complicating integration.

-

-

Concentration:

10-15 mg in 0.6 mL solvent. High concentrations may induce intermolecular aggregation, slightly shifting the OH peak.

Acquisition Parameters

-

Spectral Width: -2 ppm to 16 ppm (Crucial to capture the downfield phenolic proton).

-

Relaxation Delay (

): Set to

Detailed Spectral Assignment ( )

The spectrum is characterized by two distinct methyl singlets and a highly downfield phenolic proton .

Summary Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.50 – 12.50 | Singlet (Broad) | 1H | Phenolic | "Smoking Gun" for the acyclic form. Disappears upon cyclization. |

| 7.50 – 7.70 | Multiplet | 1H | Ar-H (6) | Ortho to the imine group. Deshielded by anisotropy. |

| 7.30 – 7.45 | Multiplet | 1H | Ar-H (4) | Para to the imine. |

| 6.90 – 7.10 | Multiplet | 2H | Ar-H (3, 5) | Ortho/Para to the electron-donating hydroxyl group. |

| 2.40 – 2.55 | Singlet | 3H | Methyl attached to the imine carbon. | |

| 2.20 – 2.30 | Singlet | 3H | Acetate methyl. Distinct from the backbone methyl.[2][3] |

In-Depth Mechanistic Analysis

1. The Phenolic Proton (11.5 – 12.5 ppm)

Unlike typical phenols (5–7 ppm), this proton appears extremely downfield.

-

Mechanism: Intramolecular Hydrogen Bonding (IHB). The phenolic hydrogen forms a 6-membered chelate ring with the oxime nitrogen (or oxygen, depending on stereochemistry).

-

Diagnostic Value: If this peak is absent, but aromatic peaks remain, your sample has likely cyclized to the benzisoxazole or formed the diacetate (rare under mild conditions).

2. The Methyl Region (2.0 – 2.6 ppm)

This region determines the "Acetate vs. Cyclized" status.

-

Target Molecule: Shows two singlets.

- : Acetate methyl (shielded by carbonyl).

- : Imine methyl (deshielded by C=N).

-

Impurity (Benzisoxazole): Shows one singlet.[4]

-

: The methyl group on the isoxazole ring. The acetate methyl signal (

-

: The methyl group on the isoxazole ring. The acetate methyl signal (

3. Stereochemistry (

Isomerism)

Oximes and their esters exist as

-

Dominant Isomer: The

-isomer (phenyl and OH on opposite sides of the C=N bond) is generally favored in the starting material due to the stabilization of the phenolic H-bond. -

Observation: You may see a minor set of "shadow peaks" (<5%) for the

-isomer, particularly in the methyl region. This is not an impurity but a geometric isomer.

Decision Logic for Validation

Use the following logic flow to validate your sample immediately after acquisition.

Figure 2: NMR validation logic tree. Follow the path to confirm compound identity.

References

-

BenchChem. (2025).[1] Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide. Retrieved from

-

ChemicalBook. (2024). 2'-Hydroxyacetophenone 1H NMR Spectrum. Retrieved from

-

National Institutes of Health (NIH). (2021). Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. PubMed Central. Retrieved from

-

ACG Publications. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Retrieved from

In-Depth Technical Guide: IR Spectroscopy of 2'-Hydroxyacetophenone Oxime Acetate

The following technical guide details the infrared (IR) spectroscopic characterization of 2'-Hydroxyacetophenone Oxime Acetate . This document is structured for researchers and analytical scientists, focusing on the mechanistic assignment of vibrational modes and the use of IR data as a self-validating quality control tool during synthesis.

Executive Summary & Structural Context

2'-Hydroxyacetophenone Oxime Acetate (IUPAC: 1-(2-hydroxyphenyl)ethanone

For the analytical chemist, this molecule presents a unique spectroscopic challenge: distinguishing between two oxygenated functionalities (phenol vs. ester) and verifying the integrity of the oxime core.

Molecular Architecture

The structure consists of an ortho-substituted benzene ring.[1] The proximity of the phenolic hydroxyl (-OH) to the oxime nitrogen (=N-) facilitates strong intramolecular hydrogen bonding , which significantly perturbs the standard IR frequencies of both the hydroxyl and imine groups.

-

Derivatization: Conversion to oxime, followed by

-acetylation. -

Key Feature: The "Oxime Acetate" designation refers specifically to the esterification of the oxime oxygen (

), leaving the phenolic proton available for H-bonding.

Theoretical IR Predictions & Band Assignments

To accurately interpret the spectrum, one must decouple the vibrational modes of the Ester , the Imine , and the Phenol .

Table 1: Diagnostic IR Bands for 2'-Hydroxyacetophenone Oxime Acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Insight |

| Ester Carbonyl | 1750 – 1780 | Strong | Characteristic of oxime esters (electron-withdrawing N increases | |

| Imine (Oxime) | 1615 – 1640 | Medium | Shifted to lower frequency due to conjugation with the phenyl ring. | |

| Phenolic Hydroxyl | 3000 – 3400 | Broad | Broadened and red-shifted due to intramolecular H-bonding with the imine nitrogen. | |

| Aromatic Ring | 1580 – 1600 | Medium | Skeletal vibrations of the benzene ring. | |

| N-O Bond | 930 – 960 | Med-Strong | Distinctive "breathing" mode of the oxime ester linkage. | |

| C-O (Ester) | 1180 – 1220 | Strong | Stretching of the acetate |

Technical Note: The absence of a sharp free OH band at ~3600 cm⁻¹ confirms the integrity of the intramolecular hydrogen bond. If the phenolic OH were also acetylated (diacetate impurity), the broad region at 3000-3400 cm⁻¹ would disappear entirely.

Experimental Protocol: Synthesis & In-Process Validation

The following protocol outlines the synthesis of the target compound with a focus on in-process IR monitoring to ensure reaction completion.

Reagents

-

Precursor: 2'-Hydroxyacetophenone Oxime

-

Reagent: Acetic Anhydride (

) -

Catalyst: Pyridine or Sodium Acetate

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of 2'-Hydroxyacetophenone Oxime in DCM.

-

Activation: Add 1.1 eq of Pyridine (acts as base and nucleophilic catalyst).

-

Acetylation: Dropwise addition of 1.1 eq Acetic Anhydride at 0°C.

-

Monitoring (Critical): Extract an aliquot after 30 minutes for IR analysis (see diagram below).

-

Quench: Wash with dilute HCl to remove pyridine, followed by

. -

Isolation: Evaporate solvent to yield the white crystalline solid.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the chemical pathway and the specific IR checkpoints used to validate the transformation.

Figure 1: Logic flow for monitoring the acetylation of 2'-Hydroxyacetophenone Oxime using IR spectroscopy.

Detailed Spectral Interpretation

This section provides a region-by-region analysis of the spectrum, explaining the causality behind the observed bands.

Region 1: 3600 – 2800 cm⁻¹ (Hydrogen Bonding Domain)

In the precursor (Oxime), two hydroxyl groups exist: the phenolic OH and the oxime OH.

-

Precursor Profile: A very broad, intense absorption covering 3000–3400 cm⁻¹ due to overlapping OH signals.

-

Product Profile: Upon acetylation, the oxime OH is converted to an ester. The remaining signal is solely the Phenolic OH .

-

Observation: The band remains broad but decreases in total integral intensity.

-

Mechanism:[5] The phenolic proton forms a 6-membered ring hydrogen bond with the imine nitrogen (

). This "locking" prevents the free rotation of the OH group, broadening the peak and shifting it to lower wavenumbers compared to free phenol.

-

Region 2: 1800 – 1600 cm⁻¹ (The Double Bond Region)

This is the most critical region for confirmation.

-

The Ester Signal (1760 cm⁻¹):

-

Normal alkyl esters appear at ~1740 cm⁻¹.

-

Oxime Esters appear at higher frequencies (1750–1780 cm⁻¹ ).

-

Why? The nitrogen atom of the oxime is electronegative and pulls electron density from the ester oxygen, increasing the double-bond character of the carbonyl (

). This is the primary marker of successful synthesis.

-

-

The Imine Signal (1625 cm⁻¹):

-

The

stretch is often weak to medium. -

It is conjugated with the aromatic ring, which lowers its frequency from the typical 1650 cm⁻¹ to ~1625 cm⁻¹.

-

Region 3: 1300 – 900 cm⁻¹ (Fingerprint & N-O)

-

C-O Stretch (~1200 cm⁻¹): The acetate group contributes a strong C-O single bond stretch.

-

N-O Stretch (~940 cm⁻¹): The N-O bond in oxime esters is distinct. While often obscured in complex molecules, in this specific derivative, it appears as a medium-intensity band in the 930–960 cm⁻¹ range.

Applications in Drug Development

Understanding the IR signature of this molecule is vital for several downstream applications:

-

Prodrug Design: Oxime esters can serve as prodrugs that cleave hydrolytically to release the active oxime or ketone in vivo. IR spectroscopy is used to study the kinetics of this hydrolysis (disappearance of the 1760 cm⁻¹ band).

-

Metal Chelation: The 2'-hydroxy and imine nitrogen form a bidentate coordination site (

-donor). When binding to metals (e.g., Cu, Zn), the Phenolic OH band disappears (deprotonation) and the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8375, 2'-Hydroxyacetophenone. Retrieved from [Link]

-

SpectraBase. 2'-Hydroxyacetophenone IR Spectrum Data. Wiley Science Solutions. Retrieved from [Link][6]

-

Organic Syntheses. Preparation of Acetophenone O-acetyl oxime (Analogous Protocol). Org. Synth. 2013, 90, 316-326. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2'-Hydroxyacetophenone Oxime Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the fragmentation behavior of molecules in mass spectrometry is a cornerstone of structural elucidation, metabolite identification, and impurity profiling in drug development and chemical research. This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation of 2'-Hydroxyacetophenone Oxime Acetate. By delving into the intricate fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document serves as an essential resource for scientists working with this and structurally related compounds. We will explore the characteristic rearrangements and bond cleavages, offering predictive insights grounded in established mass spectrometry principles.

Introduction: The Significance of 2'-Hydroxyacetophenone Oxime Acetate

2'-Hydroxyacetophenone and its derivatives are important intermediates in organic synthesis and have applications in various fields, including pharmaceuticals and flavoring agents[1][2]. The oxime and its acetate derivative introduce additional functionalities that are critical to their chemical reactivity and potential biological activity. Mass spectrometry provides an invaluable tool for the characterization of these molecules, offering detailed information about their molecular weight and structure through the analysis of their fragmentation patterns[1]. This guide focuses specifically on the acetate derivative of 2'-hydroxyacetophenone oxime, a compound whose fragmentation behavior is dictated by the interplay of the aromatic ring, the hydroxyl group, the oxime functionality, and the acetyl group.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich with structural information. The molecular ion of 2'-Hydroxyacetophenone Oxime Acetate (C₁₀H₁₁NO₃) has a molecular weight of 193.20 g/mol .

The primary fragmentation events under EI are predicted to be driven by the presence of the labile acetyl group, the oxime functionality, and the ortho-hydroxy group.

Key Fragmentation Pathways

α-Cleavage: A common fragmentation for ketones and related compounds is the cleavage of the bond adjacent to the carbonyl group (or in this case, the C=N bond of the oxime)[3][4].

-

Loss of Methyl Radical (•CH₃): Cleavage of the C-C bond between the carbonyl carbon and the methyl group would lead to a fragment ion at m/z 178 .

-

Loss of the Acetyl Group (CH₃CO•): Cleavage of the N-O bond followed by rearrangement can lead to the loss of an acetyl radical, resulting in an ion at m/z 150 .

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds and their derivatives, like oximes, involves the transfer of a γ-hydrogen to the carbonyl or oxime oxygen through a six-membered transition state[3][5][6]. For 2'-Hydroxyacetophenone Oxime Acetate, a true McLafferty rearrangement is not possible due to the lack of a sufficiently long alkyl chain with a γ-hydrogen. However, ortho-effects involving the hydroxyl group can lead to similar rearrangement processes.

Ortho-Effect and Rearrangements: The presence of the ortho-hydroxyl group can significantly influence the fragmentation pathway.

-

Loss of Acetic Acid (CH₃COOH): A hydrogen transfer from the phenolic hydroxyl group to the acetate carbonyl oxygen, followed by elimination of acetic acid, is a highly probable pathway. This would result in a prominent fragment ion at m/z 133 .

-

Beckmann Rearrangement: While typically a solution-phase reaction, Beckmann-type rearrangements can be observed in the gas phase under mass spectrometric conditions[7][8][9][10][11]. This involves the migration of the group anti to the leaving group on the oxime nitrogen. Protonation of the oxime oxygen followed by the loss of the acetate group could trigger the migration of the phenyl group to the nitrogen, leading to a nitrilium ion. Subsequent fragmentation of this rearranged ion would contribute to the complexity of the spectrum.

Summary of Predicted EI Fragment Ions

| m/z | Proposed Identity | Fragmentation Pathway |

| 193 | [M]⁺• | Molecular Ion |

| 178 | [M - •CH₃]⁺ | α-Cleavage |

| 150 | [M - CH₃CO•]⁺ | Loss of Acetyl Radical |

| 133 | [M - CH₃COOH]⁺• | Elimination of Acetic Acid (Ortho-Effect) |

| 121 | [C₈H₇O]⁺ | Loss of CH₃COOH and subsequent loss of HCN |

| 93 | [C₆H₅O]⁺ | Cleavage of the C-C bond between the aromatic ring and the oxime group |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 43 | [CH₃CO]⁺ | Acylium Ion |

Fragmentation Diagram (EI)

Caption: Predicted EI fragmentation pathway of 2'-Hydroxyacetophenone Oxime Acetate.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions. The fragmentation of the [M+H]⁺ ion of 2'-Hydroxyacetophenone Oxime Acetate (m/z 194) will likely proceed through different pathways compared to EI.

Key Fragmentation Pathways

The protonated molecule offers specific sites for charge-driven fragmentation. The initial protonation is likely to occur on the oxime nitrogen or the carbonyl oxygen of the acetate group.

-

Loss of Acetic Acid (CH₃COOH): This is expected to be a major fragmentation pathway, analogous to the neutral loss in EI, but here it is a facile loss from the protonated precursor. This would result in a product ion at m/z 134 .

-

Loss of Ketene (CH₂=C=O): Protonation at the ether oxygen of the acetate group can facilitate the loss of neutral ketene, leaving a protonated oxime at m/z 152 .

-

Cleavage of the N-O Bond: Collision-induced dissociation (CID) can induce cleavage of the N-O bond, leading to the formation of a protonated 2'-hydroxyacetophenone oxime ion at m/z 152 and the loss of ketene, or the formation of an acylium ion at m/z 43 .

Summary of Predicted ESI-MS/MS Fragment Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Identity of Neutral Loss |

| 194 | 134 | 60 | Acetic Acid (CH₃COOH) |

| 194 | 152 | 42 | Ketene (CH₂=C=O) |

| 194 | 121 | 73 | C₂H₅NO₂ |

| 134 | 117 | 17 | Ammonia (NH₃) |

| 134 | 91 | 43 | HNCO |

Fragmentation Diagram (ESI-MS/MS)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ of 2'-Hydroxyacetophenone Oxime Acetate.

Experimental Protocols

To obtain high-quality mass spectra for 2'-Hydroxyacetophenone Oxime Acetate, the following experimental protocols are recommended.

Sample Preparation

-

Standard Solution: Prepare a stock solution of 2'-Hydroxyacetophenone Oxime Acetate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution for EI-MS (GC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. If the compound is to be derivatized (e.g., silylation of the hydroxyl group), the appropriate derivatizing agent (e.g., BSTFA) should be added and the reaction allowed to proceed to completion according to standard protocols[12].

-

Working Solution for ESI-MS (LC-MS): Dilute the stock solution with the mobile phase to a final concentration of 100-1000 ng/mL. The mobile phase should be compatible with ESI, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to aid ionization[13].

Instrumentation and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) for EI:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection: 1 µL splitless or split injection.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-50 psi.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 194) as the precursor for collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Experimental Workflow

Caption: General workflow for the mass spectrometric analysis of 2'-Hydroxyacetophenone Oxime Acetate.

Conclusion

The mass spectrometric fragmentation of 2'-Hydroxyacetophenone Oxime Acetate is a complex process governed by the interplay of its functional groups. Under Electron Ionization, fragmentation is expected to be extensive, with key losses of methyl and acetyl radicals, as well as a characteristic loss of acetic acid driven by an ortho-effect. Electrospray Ionization followed by tandem MS is predicted to show more controlled fragmentation, with the primary losses being acetic acid and ketene from the protonated molecule. The detailed analysis of these fragmentation pathways provides a powerful tool for the unambiguous identification and structural characterization of this compound and its potential metabolites or degradation products. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality data for their specific applications.

References

-

Van der Heeft, E., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 48(1), 100-109. Available at: [Link]

-

Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

-

De Luca, L., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. Available at: [Link]

-

Wikipedia. (2023). McLafferty rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

-

Reddy, K. L., et al. (2022). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. RSC Advances, 12(30), 19445-19453. Available at: [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Zhang, Q., et al. (2015). Analysis of General McLafferty Rearrangement in Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 36(1), 1-8. Available at: [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Scribd. (n.d.). Beckmann Rearrangement Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 258-271. Available at: [Link]

-

Sternson, L. A., et al. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. Available at: [Link]

-

Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

-

Van der Heeft, E., et al. (2013). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 48(1), 100-109. Available at: [Link]

-

Ahmed, H., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology and Bioengineering, 119(10), 2836-2846. Available at: [Link]

-

Ramana, D. V., & Kantharaj, E. (1990). Mass spectrometry of hydroxylamines, oximes and hydroxamic acids. Journal of Mass Spectrometry, 25(6), 337-340. Available at: [Link]

-

Al-Rawi, A. A., & Al-Rawi, J. M. A. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Organic Chemistry, 8(3), 273-284. Available at: [Link]

-

Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 39(2), 90-100. Available at: [Link]

-

Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

-

NIST. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [PDF document]. Retrieved from [Link]

-

Sparkman, O. D. (2016). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 31(12), 18-25. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. audreyli.com [audreyli.com]

- 9. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of 2'-Hydroxyacetophenone Oxime Acetate formation

Technical Whitepaper: Mechanistic Dynamics in the Synthesis of 2'-Hydroxyacetophenone Oxime Acetate

Executive Summary The synthesis of 2'-Hydroxyacetophenone Oxime Acetate (HA-OxAc) is a pivotal transformation in the production of 1,2-benzisoxazoles, a structural motif essential to atypical antipsychotics like Risperidone and Paliperidone. While the reaction appears superficially simple—oximation followed by acetylation—the presence of the ortho-hydroxyl group introduces complex electronic and steric effects. This guide deconstructs the synthesis into its mechanistic phases, emphasizing the role of intramolecular hydrogen bonding in directing selectivity and stereochemistry.

Molecular Prerequisites & Structural Dynamics

Before initiating synthesis, one must understand the substrate's behavior. 2'-Hydroxyacetophenone (2-HAP) is not a standard ketone; it is a "privileged" scaffold due to the proximity of the phenolic hydroxyl to the carbonyl.

-

The Intramolecular H-Bond: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

). This reduces the electrophilicity of the carbonyl carbon, requiring harsher conditions or specific pH control for oximation compared to simple acetophenones. -

Stereochemical Locking: Upon oximation, the resulting oxime exists primarily in the (E)-configuration . In this geometry, the nitrogen lone pair is oriented toward the phenolic hydroxyl, maintaining a stable 6-membered pseudo-ring via hydrogen bonding (

). -

Selectivity Implications: This H-bond "protects" the phenolic oxygen, rendering it less nucleophilic. Consequently, subsequent acetylation selectively targets the oxime oxygen, preventing the formation of the di-acetylated side product under controlled conditions.

Phase I: Oximation Mechanism (Formation of the Scaffold)

The first critical step is the condensation of 2-HAP with hydroxylamine hydrochloride (

Mechanistic Pathway:

-

Activation: The reaction is pH-dependent. At low pH, the amine is protonated (

) and unreactive. At high pH, the ketone is enolized and less electrophilic. The optimal window is pH 4–5, often buffered by Sodium Acetate (NaOAc). -

Nucleophilic Attack: The free base hydroxylamine (

) attacks the carbonyl carbon. -

Proton Transfer & Elimination: A tetrahedral carbinolamine intermediate forms. Acid-catalyzed dehydration (

) drives the expulsion of water to form the C=N bond.

Critical Process Parameter (CPP):

-

pH Control: If pH < 3, the rate-limiting step becomes the nucleophilic attack (lack of free amine). If pH > 7, the rate-limiting step is the dehydration of the carbinolamine.

-

Temperature: Reflux is required to overcome the stabilization energy of the starting ketone's intramolecular H-bond.

Figure 1: Mechanistic flow of the oximation process, highlighting the transition from ketone to the H-bond stabilized (E)-oxime.

Phase II: O-Acetylation Mechanism (The Core Transformation)

The acetylation of the oxime is the step where selectivity is paramount. The goal is to acetylate the oxime oxygen (

Reagents: Acetic Anhydride (

Mechanistic Steps:

-

Nucleophilic Sorting: The reaction mixture contains two nucleophiles: the Phenol-OH and the Oxime-OH.

-

Phenol-OH: Deactivated by the intramolecular H-bond to the oxime nitrogen.

-

Oxime-OH: More accessible and nucleophilic.

-

-

Acyl Substitution: The lone pair of the Oxime-OH attacks one carbonyl of the acetic anhydride.

-

Tetrahedral Collapse: The resulting intermediate collapses, expelling acetate (

) and forming the Oxime Acetate .

Why not Di-acetylation? While di-acetylation (acetylation of both OH groups) is thermodynamically possible, the kinetic barrier for the phenolic OH is significantly higher due to the H-bond "lock." However, if the reaction temperature exceeds 100°C or if strong bases (e.g., Pyridine) are used in excess, the phenolic ester will form.

Figure 2: Selectivity pathway during acetylation. The H-bond network directs the reaction toward the mono-acetylated product.

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the yield of the mono-acetylated product while minimizing Beckmann rearrangement or cyclization side reactions.

Reagents:

-

2'-Hydroxyacetophenone Oxime (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Acetic Acid (Solvent/Catalyst) or Toluene (for azeotropic control)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10g of 2'-Hydroxyacetophenone Oxime in 50mL of Glacial Acetic Acid.

-

Checkpoint: Solution should be clear. If turbid, slight warming (40°C) is permitted.

-

-

Controlled Addition: Cool the solution to 15–20°C. Add Acetic Anhydride (1.1 equivalents) dropwise over 30 minutes.

-

Why: Exothermic reaction. High temperatures during addition can trigger premature cyclization to benzisoxazole or Beckmann rearrangement.

-

-

Reaction Phase: Stir at room temperature (25°C) for 2–4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The starting oxime (

) should disappear; the acetate (

-

-

Quenching: Pour the reaction mixture into 200mL of ice-cold water.

-

Observation: The Oxime Acetate is typically hydrophobic and will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid. Wash with cold water (

) to remove acetic acid. -

Drying: Dry under vacuum at 40°C.

-

Caution: Do not exceed 60°C during drying, as the acetate is thermally labile and may cyclize to 3-methyl-1,2-benzisoxazole.

-

Data Summary: Conditions vs. Yield

| Solvent System | Catalyst/Base | Temp (°C) | Yield (%) | Primary Impurity |

| Acetic Acid | None (Self) | 25 | 88-92% | Unreacted Oxime |

| Pyridine | Pyridine | 0 -> 25 | 95% | Di-acetate (Phenol ester) |

| Toluene | NaOAc | Reflux | <50% | Benzisoxazole (Cyclized) |

Troubleshooting & Critical Parameters

-

Issue: Formation of 3-Methyl-1,2-Benzisoxazole. [1]

-

Cause: The oxime acetate is an intermediate. If the reaction is heated (>60°C) or if strong base is present, the phenolic oxygen attacks the oxime nitrogen, expelling acetate.

-

Solution: Keep temperatures strictly below 30°C during acetylation.

-

-

Issue: Low Solubility.

-

Cause: The oxime acetate is less soluble than the starting material.

-

Solution: This is actually a benefit. The product precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Issue: Beckmann Rearrangement.

-

Cause: Strong acid catalysis (

, -

Solution: Use Acetic Anhydride/Acetic Acid (mild conditions) rather than acid chlorides or mineral acids.

-

References

-

Synthesis of 1,2-Benzisoxazoles

-

Crystal Structure & Isomerism

-

Industrial Application (Patent)

-

Reaction Selectivity

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. e-journals.in [e-journals.in]

- 3. asianpubs.org [asianpubs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Crystal structure of 2-hydroxy-2-phenylacetophenone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. arpgweb.com [arpgweb.com]

Stereochemical Dynamics of Acetophenone Oxime Derivatives: A Technical Guide

Executive Summary

The stereoisomerism of acetophenone oxime derivatives represents a critical control point in the synthesis of nitrogen-containing heterocycles and amide pharmacophores.[1] Unlike simple alkene geometric isomers, oxime isomers (

Fundamentals of Oxime Geometrical Isomerism

Nomenclature and CIP Priority

The rigid

-

Priorities:

-

Nitrogen: Hydroxyl group (-OH) > Lone Pair.

-

Carbon: Phenyl group (-Ph) > Methyl group (-CH

).

-

-

-Isomer (Entgegen): The high-priority groups (-OH and -Ph) are on opposite sides.

-

Traditional Name:anti-phenyl oxime.[2]

-

-

-Isomer (Zusammen): The high-priority groups (-OH and -Ph) are on the same side.

-

Traditional Name:syn-phenyl oxime.

-

Thermodynamic Stability

In acetophenone oxime, the

-

Steric Driver: The steric repulsion between the bulky phenyl ring and the hydroxyl group in the

-isomer destabilizes the structure. -

Electronic Driver: The

-isomer minimizes dipole-dipole repulsion between the lone pair on nitrogen and the

Synthesis and Reaction Mechanism[1][3][4][5][6]

The synthesis of acetophenone oxime proceeds via the condensation of acetophenone with hydroxylamine hydrochloride.[3] The reaction is pH-dependent; a pH of ~4-5 is optimal to buffer the leaving group (H

Critical Process Parameter (CPP): pH Control

-

pH < 3: Hydroxylamine is fully protonated (

), destroying nucleophilicity. -

pH > 7: The tetrahedral intermediate stabilizes, slowing the elimination of water.

Visualization: Synthesis Mechanism

Figure 1: Acid-catalyzed condensation mechanism favoring the thermodynamic E-isomer.

Analytical Determination of Configuration

Distinguishing

1H NMR Characterization

The hydroxyl group exerts a deshielding effect on the group cis (syn) to it.

- -Isomer (Major): OH is cis to Methyl. The methyl signal is deshielded (downfield).

-

-Isomer (Minor): OH is cis to Phenyl. The methyl signal is shielded (upfield) relative to the

Table 1: Diagnostic NMR Shifts (CDCl

| Feature | Mechanistic Rationale | ||

| Methyl ( | 2.25 - 2.30 | 2.15 - 2.20 | Anisotropic deshielding by cis-OH in |

| Ortho-H ( | 7.60 - 7.65 | 7.35 - 7.45 | Phenyl ring is twisted out of plane in |

| ~12.0 | ~20.0 | Gamma-gauche effect compresses shift in |

Crystallography

X-ray crystallography serves as the absolute confirmation. The

The Beckmann Rearrangement: Stereospecificity as Proof[1]

The Beckmann rearrangement is the definitive chemical proof of configuration. The reaction is stereospecific , not just stereoselective.

-

Rule: The group anti-periplanar (trans) to the leaving hydroxyl group migrates to the nitrogen.[1]

Divergent Pathways

-

Pathway A (

-Isomer): Phenyl is anti to OH -

Pathway B (

-Isomer): Methyl is anti to OH

Visualization: Beckmann Rearrangement Logic

Figure 2: Stereospecific migration pathways determining amide identity.

Experimental Protocols

Synthesis of E-Acetophenone Oxime (Thermodynamic Control)

This protocol maximizes the yield of the stable

-

Reagents: Acetophenone (10 mmol), Hydroxylamine HCl (15 mmol), Sodium Acetate (15 mmol), Ethanol/Water (3:1).

-

Procedure:

-

Dissolve Hydroxylamine HCl and Sodium Acetate in water.

-

Add Acetophenone dissolved in ethanol.

-

Reflux at 80°C for 2 hours.

-

Cool to room temperature; the

-oxime precipitates as white crystals. -

Purification: Recrystallize from ethanol/water.

-

-

Validation: Check Melting Point (59-60°C for pure

).

Isolation/Enrichment of Z-Isomer (Kinetic Control)

The

-

Method: Dissolve pure

-oxime in dry ether. -

Isomerization: Saturate the solution with dry HCl gas. The hydrochloride salt of the

-isomer is less soluble and precipitates preferentially. -

Neutralization: Filter the salt and neutralize rapidly with cold aqueous Sodium Carbonate at 0°C to liberate the free

-oxime. -

Note: Work quickly; the

-isomer reverts to

Beckmann Rearrangement (Chemical Proof)

-

Reagent: Polyphosphoric Acid (PPA) or Thionyl Chloride (

) in ether. -

Execution:

-

Add oxime (1.0 eq) to PPA at 60°C. Stir for 30 mins.

-

Quench with ice water.

-

Extract with Ethyl Acetate.

-

-

Analysis: Analyze the crude amide by GC-MS or NMR.

-

Acetanilide: Methyl singlet at

2.1 ppm. -

N-Methylbenzamide: Methyl doublet (coupling to NH) at

3.0 ppm.

-

Pharmacological Implications[3][5][9][10][11][12]

The separation of these isomers is not merely academic. In drug development, the oxime moiety often serves as a bioisostere or a prodrug functionality.

-

Enzyme Binding: Acetylcholinesterase reactivators (oximes used in nerve agent poisoning) require specific geometric configurations to fit the enzyme active site gorge.

-

Metabolic Stability:

-isomers often undergo faster enzymatic hydrolysis or reduction in vivo due to steric strain, altering the pharmacokinetic (PK) profile compared to the

References

-

IUPAC Gold Book. (2024). E, Z Notation.[2][4][5][6][7] International Union of Pure and Applied Chemistry. [Link]

-

Karakurt, A., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1). [Link][8]

-

Royal Society of Chemistry. (2025). Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes.[9] J. Chem. Soc. B. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 3. africacommons.net [africacommons.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. E–Z notation - Wikipedia [en.wikipedia.org]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Physical and chemical characteristics of acetophenone oximes

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetophenone Oximes

Introduction

Acetophenone oxime, a derivative of the simplest aromatic ketone, acetophenone, serves as a cornerstone molecule in the study of imine chemistry and as a versatile intermediate in synthetic organic chemistry. Its deceptively simple structure, featuring a C=N double bond with a hydroxyl group on the nitrogen, gives rise to geometric isomerism and a rich tapestry of chemical reactivity. This guide offers a comprehensive exploration of the physical and chemical characteristics of acetophenone oximes, tailored for researchers, scientists, and professionals in drug development. We will delve into its isomeric nature, spectroscopic signature, key synthetic transformations, and analytical methodologies, providing not just protocols but the mechanistic rationale that underpins them. The insights presented herein are designed to empower researchers to leverage the unique properties of this compound in the synthesis of novel chemical entities, from fine chemicals to advanced pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

The foundational characteristics of acetophenone oxime are dictated by its molecular structure, particularly the stereochemistry of the oxime functional group.

Geometric Isomerism: The E/Z Configuration

The presence of a carbon-nitrogen double bond (C=N) restricts free rotation, leading to the existence of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. In the context of ketoximes, these are also referred to as anti and syn, respectively, in relation to the position of the hydroxyl group and a specified substituent on the carbon. For acetophenone oxime, the reference groups are the phenyl and methyl groups.

-

E-Acetophenone Oxime (anti-phenyl): The hydroxyl group is positioned trans (opposite) to the phenyl group. This isomer is generally the more thermodynamically stable and, therefore, the predominant product in most synthetic preparations.[1][2]

-

Z-Acetophenone Oxime (syn-phenyl): The hydroxyl group is positioned cis (same side) to the phenyl group.

The ratio of these isomers can be influenced by reaction conditions, but syntheses often yield mixtures heavily favoring the E-isomer, with reported E/Z ratios of approximately 8:1.[2][3] This stereoselectivity is attributed to the lower steric hindrance in the E configuration.[4]

Physical and Chemical Properties

Acetophenone oxime is typically a white crystalline solid at room temperature.[5] It is soluble in many organic solvents like ethanol and ether but has limited solubility in water.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [7] |

| Molecular Weight | 135.17 g/mol | [7][8] |

| Melting Point | 55-60 °C (mixture of isomers) | [6] |

| Boiling Point | 246 °C (with decomposition); 118-120 °C at 20 mmHg | [6][9] |

| Density | 1.11 g/mL at 25 °C | [6] |

| logP (n-octanol/water) | 1.82 | [10] |

| Appearance | White solid | [5][11] |

Spectroscopic Characterization

Unambiguous identification and differentiation of acetophenone oxime isomers rely on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key absorptions include a broad peak for the O-H stretch (around 3100-3300 cm⁻¹) and a sharp peak for the C=N imine stretch (around 1640-1660 cm⁻¹).[3] The absence of the strong C=O stretch from the starting acetophenone (typically ~1685 cm⁻¹) is a primary indicator of a successful reaction.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and determining the E/Z isomeric ratio.

-

¹H NMR: The hydroxyl proton (N-OH) appears as a broad singlet, often downfield (>11 ppm in DMSO-d₆).[3] The methyl protons and aromatic protons of the E and Z isomers will have distinct chemical shifts, allowing for quantification of the isomeric ratio.[3] For example, in DMSO-d₆, the methyl protons of the major (E) isomer appear around 2.15 ppm, while those of the minor (Z) isomer are shifted to approximately 2.56 ppm.[3]

-

¹³C NMR: The carbon of the C=N bond is highly deshielded, appearing around 155-157 ppm.[12] The methyl and aromatic carbons will also show distinct signals for each isomer.[8][12]

-

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) will show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 135 and 136, respectively.[3][7] Common fragmentation patterns involve the loss of methyl or hydroxyl radicals.

Synthesis and Purification

The most common and reliable method for preparing acetophenone oxime is the condensation reaction between acetophenone and hydroxylamine.

Experimental Protocol: Synthesis of Acetophenone Oxime

This protocol is adapted from established laboratory procedures.[3][9]

Materials:

-

Acetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Petroleum ether or Hexane/Ethyl acetate mixture for recrystallization

Procedure:

-